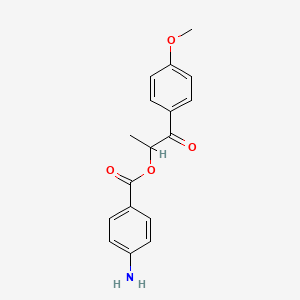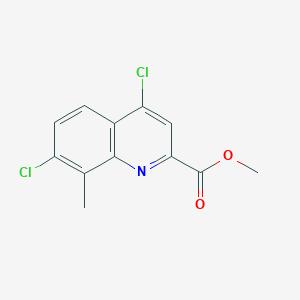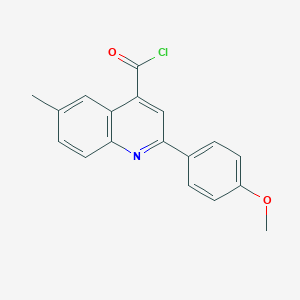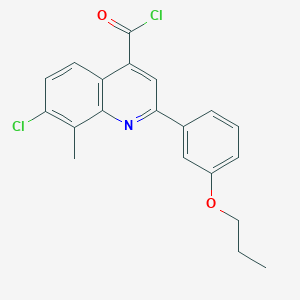
1,2-Dichloro-4-(3,3,3-trifluoropropyl)benzene
Descripción general
Descripción
1,2-Dichloro-4-(3,3,3-trifluoropropyl)benzene is a chemical compound with the molecular formula C9H7Cl2F3 . It is a derivative of benzene, consisting of two adjacent chlorine atoms .
Molecular Structure Analysis
The molecular structure of 1,2-Dichloro-4-(3,3,3-trifluoropropyl)benzene consists of a benzene ring with two chlorine atoms and a trifluoropropyl group attached . The molecule contains a total of 21 bonds, including 14 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .Aplicaciones Científicas De Investigación
Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamides (BTAs) exemplify the utilization of benzene derivatives in supramolecular chemistry, highlighting their versatility in nanotechnology, polymer processing, and biomedical applications. The self-assembly of BTAs into nanometer-sized structures stabilized by hydrogen bonding showcases the potential of benzene derivatives in creating functional materials (Cantekin, de Greef, & Palmans, 2012).
Heterocyclic Compounds in Medicinal Chemistry
The importance of benzene and its derivatives, such as triazines, in medicinal chemistry is well-documented. These compounds, through their varied biological activities, underscore the potential of benzene derivatives in drug development, including antibacterial, antifungal, anti-cancer, and antiviral applications (Verma, Sinha, & Bansal, 2019).
Environmental Monitoring and Remediation
The study on 1,3-Dichloropropene's monitoring in groundwater across North America and Europe reveals the environmental impact and fate of chlorinated organic compounds. It highlights the importance of understanding the environmental behavior of such compounds for assessing their risks and developing remediation strategies (van Wesenbeeck & Knowles, 2019).
Soil and Water Remediation Strategies
The degradation pathways and remediation strategies for chlorobenzenes, as discussed by Brahushi et al. (2017), offer insights into the environmental persistence and toxicity of chlorinated benzene derivatives. This research suggests potential applications in enhancing the degradation and removal of similar compounds from the environment (Brahushi, Kengara, Song, Jiang, Munch, & Wang, 2017).
Mecanismo De Acción
Propiedades
IUPAC Name |
1,2-dichloro-4-(3,3,3-trifluoropropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2F3/c10-7-2-1-6(5-8(7)11)3-4-9(12,13)14/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQTUEFTNTYYHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















